Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, preventing its phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . In neurological applications, it modulates GABA_A receptors, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-([3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: This compound features a trifluoromethyl group, which can alter its chemical properties and biological activity.
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl): Another similar compound with a trifluoromethyl group, used in various chemical and biological studies.
Uniqueness
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and modulate GABA_A receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H16N6O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)17-7-5-16(6-8-17)11-4-3-10-14-13-9-18(10)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
SMEWVFQTWYFKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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